

An In-depth Technical Guide to Isomers of C15H13BrO2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-[4-(bromomethyl)phenyl]benzoate
Cat. No.:	B147952

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C15H13BrO2 represents a variety of chemical structures, each with potentially unique physical, chemical, and biological properties. This technical guide focuses on two specific isomers: 2-bromo-1-(4-phenoxyphenyl)propan-1-one and Methyl 2-bromo-2,2-diphenylacetate. Due to the limited availability of detailed experimental data for these specific compounds, this guide will provide a comprehensive overview of their chemical structures and IUPAC names, alongside general synthetic approaches. Furthermore, it will explore the potential biological activities of these isomers by examining the known pharmacological profiles of their parent compound classes: chalcones and diphenylacetates. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of these and related molecules.

Chemical Structure and IUPAC Name

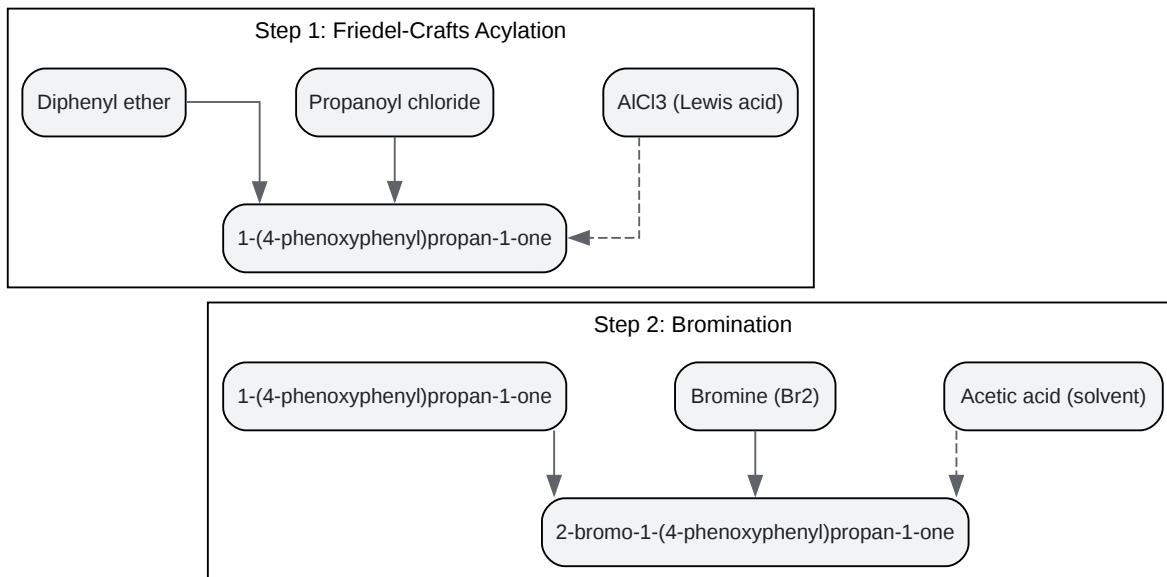
The two isomers of C15H13BrO2 discussed in this guide are:

1. 2-bromo-1-(4-phenoxyphenyl)propan-1-one
 - IUPAC Name: 2-bromo-1-(4-phenoxyphenyl)propan-1-one

- Chemical Structure:
- SMILES: CC(Br)C(=O)c1ccc(cc1)Oc1ccccc1
- InChI: InChI=1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3
- InChIKey: GREFNWJIXOAHOJ-UHFFFAOYSA-N

2. Methyl 2-bromo-2,2-diphenylacetate

- IUPAC Name: Methyl 2-bromo-2,2-diphenylacetate
- CAS Number: 19774-76-2
- Chemical Structure:
- SMILES: COC(=O)C(Br)(c1ccccc1)c1ccccc1
- InChI: InChI=1S/C15H13BrO2/c1-18-15(17)14(16,12-7-3-2-4-8-12)13-9-5-6-10-11-13/h2-11H,1H3
- InChIKey: YWYYJWHQKXJBSJ-UHFFFAOYSA-N


Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of these specific isomers are not readily available in the public domain. However, based on general organic chemistry principles and known reactions for similar compounds, the following synthetic strategies can be proposed.

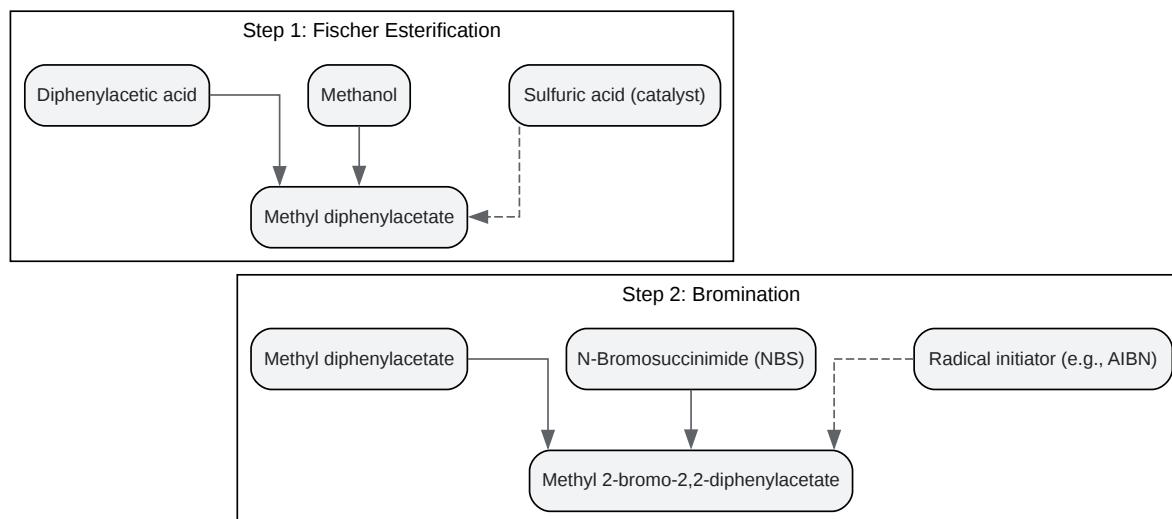
Synthesis of 2-bromo-1-(4-phenoxyphenyl)propan-1-one

This compound belongs to the chalcone family and can be synthesized through a multi-step process. A plausible synthetic route involves the Friedel-Crafts acylation of diphenyl ether followed by bromination.

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of 2-bromo-1-(4-phenoxyphenyl)propan-1-one.


General Experimental Protocol:

- Friedel-Crafts Acylation:** To a solution of diphenyl ether in a suitable solvent (e.g., dichloromethane), a Lewis acid such as aluminum chloride is added. Propanoyl chloride is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching with water and extraction of the product, 1-(4-phenoxyphenyl)propan-1-one.
- Bromination:** The resulting ketone is dissolved in a solvent like acetic acid. Elemental bromine is then added, and the reaction is stirred, often with gentle heating, to facilitate the alpha-bromination of the ketone. The final product, 2-bromo-1-(4-phenoxyphenyl)propan-1-one, is then isolated and purified, typically by recrystallization or column chromatography.

Synthesis of Methyl 2-bromo-2,2-diphenylacetate

The synthesis of this diphenylacetate derivative can be envisioned starting from diphenylacetic acid.

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)

Figure 2: Proposed synthesis of Methyl 2-bromo-2,2-diphenylacetate.

General Experimental Protocol:

- Fischer Esterification:** Diphenylacetic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is driven to completion by removing the water formed. After the reaction, the excess methanol is removed, and the crude methyl diphenylacetate is isolated.
- Bromination:** The methyl diphenylacetate is then subjected to bromination. A common method for the bromination of such activated C-H bonds is by using N-bromosuccinimide

(NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction is typically initiated by heat or UV light. The product, Methyl 2-bromo-2,2-diphenylacetate, is then purified from the reaction mixture.

Quantitative Data

Comprehensive and verified quantitative data for these specific isomers are scarce in publicly accessible databases. The following tables summarize the available computed and limited experimental data.

Table 1: Physicochemical Properties of C₁₅H₁₃BrO₂ Isomers

Property	2-bromo-1-(4-phenoxyphenyl)propan-1-one	Methyl 2-bromo-2,2-diphenylacetate
Molecular Weight	305.17 g/mol	305.17 g/mol
Monoisotopic Mass	304.0099 g/mol	304.0099 g/mol
XLogP3-AA	4.3	4.1
Hydrogen Bond Donor Count	0	0
Hydrogen Bond Acceptor Count	2	2
Rotatable Bond Count	4	3

Data sourced from PubChem and other chemical databases. Values are computationally predicted unless otherwise stated.

Table 2: Spectroscopic Data

Isomer	1H NMR (Predicted)	13C NMR (Predicted)
2-bromo-1-(4-phenoxyphenyl)propan-1-one	δ 7.9-7.0 (m, 9H, Ar-H), 5.3 (q, 1H, CH-Br), 1.9 (d, 3H, CH3)	δ 192 (C=O), 160-118 (Ar-C), 45 (CH-Br), 20 (CH3)
Methyl 2-bromo-2,2-diphenylacetate	δ 7.5-7.2 (m, 10H, Ar-H), 3.8 (s, 3H, OCH3)	δ 170 (C=O), 140-128 (Ar-C), 65 (C-Br), 54 (OCH3)

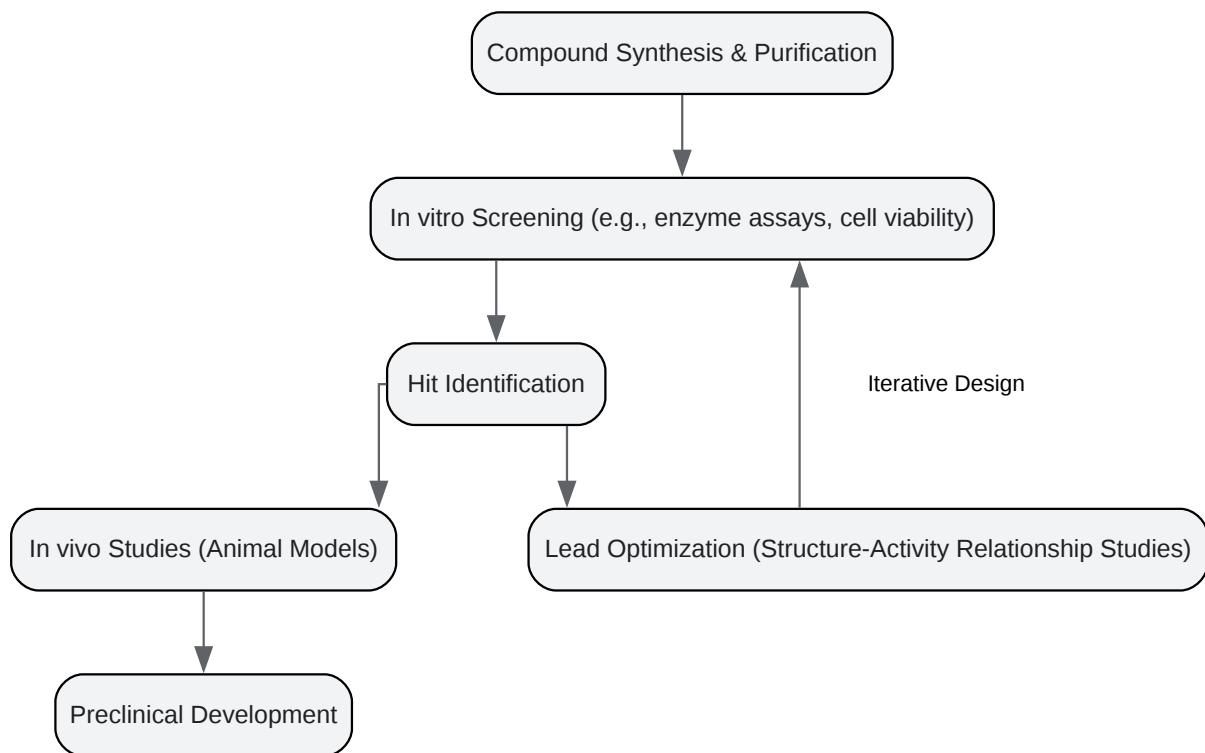
Note: The spectroscopic data presented are estimations based on the chemical structures and have not been experimentally verified for these specific compounds. Actual experimental values may vary.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for 2-bromo-1-(4-phenoxyphenyl)propan-1-one or Methyl 2-bromo-2,2-diphenylacetate, their structural classes suggest potential pharmacological relevance.

Chalcones

2-bromo-1-(4-phenoxyphenyl)propan-1-one is a substituted chalcone. Chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including:


- **Anticancer:** Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.
- **Anti-inflammatory:** Chalcones are known to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- **Antimicrobial:** A wide range of chalcones exhibit antibacterial, antifungal, and antiviral properties.
- **Antioxidant:** The phenolic and other structural features of certain chalcones contribute to their ability to scavenge free radicals.

The introduction of a bromine atom and a phenoxy group to the chalcone scaffold may modulate these activities, potentially leading to enhanced potency or altered selectivity.

Diphenylacetate Derivatives

Methyl 2-bromo-2,2-diphenylacetate belongs to the class of diphenylacetate esters. Some derivatives of diphenylacetic acid are known to exhibit biological activity, particularly affecting the central nervous system. For example, some act as stimulants. The presence of a bromine atom could influence the compound's lipophilicity and its ability to cross the blood-brain barrier, potentially leading to novel CNS effects.

General Experimental Workflow for Biological Evaluation:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to Isomers of C15H13BrO2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147952#chemical-structure-and-iupac-name-of-c15h13bro2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com